molecular formula C15H14BrNO B1447997 4-Bromo-2-(1-(4-methoxyphenyl)cyclopropyl)pyridine CAS No. 1395492-54-2

4-Bromo-2-(1-(4-methoxyphenyl)cyclopropyl)pyridine

Cat. No.: B1447997
CAS No.: 1395492-54-2
M. Wt: 304.18 g/mol
InChI Key: BHFAEKNZRZJHND-UHFFFAOYSA-N
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Description

4-Bromo-2-(1-(4-methoxyphenyl)cyclopropyl)pyridine is an organic compound with the molecular formula C15H14BrNO. This compound features a bromine atom attached to a pyridine ring, which is further substituted with a cyclopropyl group bearing a methoxyphenyl moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Bromo-2-(1-(4-methoxyphenyl)cyclopropyl)pyridine typically involves the following steps:

Industrial Production Methods: Industrial production methods for this compound may involve optimizing the above synthetic routes for large-scale production. This includes using cost-effective reagents, efficient catalysts, and scalable reaction conditions to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions: 4-Bromo-2-(1-(4-methoxyphenyl)cyclopropyl)pyridine undergoes several types of chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyridine derivatives, while coupling reactions can produce biaryl compounds .

Scientific Research Applications

4-Bromo-2-(1-(4-methoxyphenyl)cyclopropyl)pyridine has numerous applications in scientific research:

Mechanism of Action

The mechanism of action of 4-Bromo-2-(1-(4-methoxyphenyl)cyclopropyl)pyridine involves its interaction with specific molecular targets and pathways. The exact mechanism depends on the context of its use. For example, in biological systems, it may interact with enzymes or receptors, modulating their activity and leading to specific biological effects. The cyclopropyl group and the methoxyphenyl moiety play crucial roles in its binding affinity and specificity .

Comparison with Similar Compounds

Uniqueness: 4-Bromo-2-(1-(4-methoxyphenyl)cyclopropyl)pyridine is unique due to its combination of a brominated pyridine ring with a cyclopropyl group bearing a methoxyphenyl moiety. This unique structure imparts specific chemical and biological properties, making it a valuable compound for various applications .

Properties

IUPAC Name

4-bromo-2-[1-(4-methoxyphenyl)cyclopropyl]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14BrNO/c1-18-13-4-2-11(3-5-13)15(7-8-15)14-10-12(16)6-9-17-14/h2-6,9-10H,7-8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BHFAEKNZRZJHND-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2(CC2)C3=NC=CC(=C3)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14BrNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

304.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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